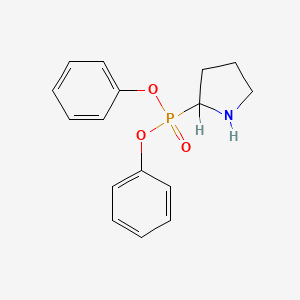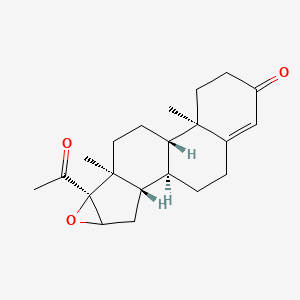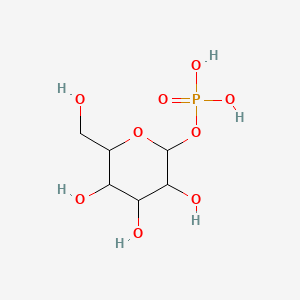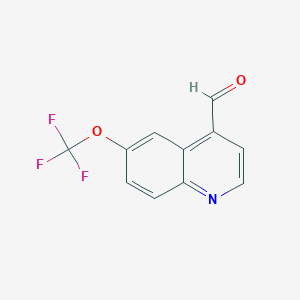
Diphenyl pyrrolidine-2-phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl pyrrolidine-2-phosphonate is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties It is characterized by the presence of a pyrrolidine ring bonded to a phosphonate group, with two phenyl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl pyrrolidine-2-phosphonate can be synthesized through several methods. One common approach involves the copper-catalyzed arylation of amines. In this method, 10 mol % of copper(I) iodide (CuI) is used as the copper source, and 20 mol % of this compound acts as the ligand. The reaction is carried out in the presence of potassium phosphate (K3PO4) as the base and dimethylformamide (DMF) containing 2% water as the solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of efficient and inexpensive catalyst systems, such as copper(I) iodide, allows for the scalable production of this compound with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl pyrrolidine-2-phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in coupling reactions, such as the copper-catalyzed arylation of amines.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in arylation reactions.
Potassium Phosphate (K3PO4): Acts as a base in the reaction.
Dimethylformamide (DMF): Used as a solvent, often containing a small percentage of water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the copper-catalyzed arylation of amines, the primary product is the arylated amine .
Aplicaciones Científicas De Investigación
Diphenyl pyrrolidine-2-phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, facilitating the formation of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which diphenyl pyrrolidine-2-phosphonate exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine Oxide: Similar in structure but lacks the pyrrolidine ring.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but different functional groups attached.
Uniqueness
Diphenyl pyrrolidine-2-phosphonate is unique due to the combination of the pyrrolidine ring and the phosphonate group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable ligand in catalytic reactions and a versatile compound in various research applications .
Propiedades
Número CAS |
345229-22-3 |
|---|---|
Fórmula molecular |
C16H18NO3P |
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
2-diphenoxyphosphorylpyrrolidine |
InChI |
InChI=1S/C16H18NO3P/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clave InChI |
QOTDIUAVPXJUEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)

![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)

![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)




![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)


![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
